![molecular formula C8H9Cl2N3O2 B12553928 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole CAS No. 177937-86-9](/img/structure/B12553928.png)
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of chloro, chloromethyl, and nitro functional groups
Vorbereitungsmethoden
The synthesis of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-chloromethylpropene, which can be synthesized from 2-amino-2-hydroxymethylpropane-1,3-diol through a series of reactions . The final step involves the nitration of the imidazole ring to introduce the nitro group .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the propene moiety can undergo addition reactions with various reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, nucleophiles for substitution, and electrophiles for addition reactions .
Wissenschaftliche Forschungsanwendungen
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3-Chloro-2-chloromethyl-1-propene: Shares the chloro and chloromethyl groups but lacks the nitro group.
1,1-Bis(chloromethyl)ethylene: Contains similar functional groups but differs in the overall structure.
The uniqueness of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
177937-86-9 |
|---|---|
Molekularformel |
C8H9Cl2N3O2 |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
2-[3-chloro-2-(chloromethyl)prop-1-enyl]-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-12-7(2-6(3-9)4-10)11-5-8(12)13(14)15/h2,5H,3-4H2,1H3 |
InChI-Schlüssel |
IYEJQGLODJDTHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1C=C(CCl)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




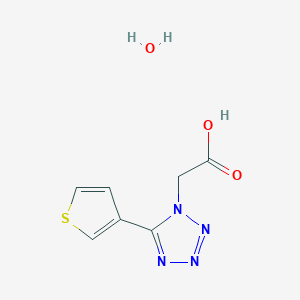
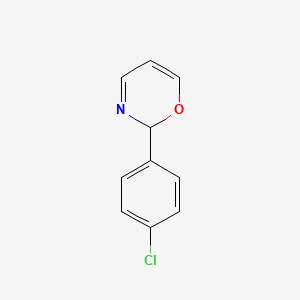
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)


![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
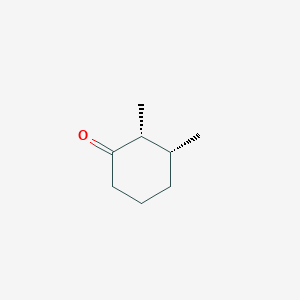
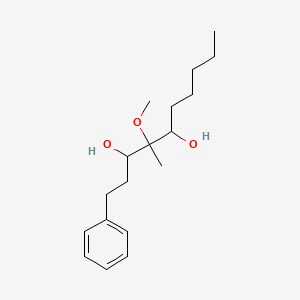
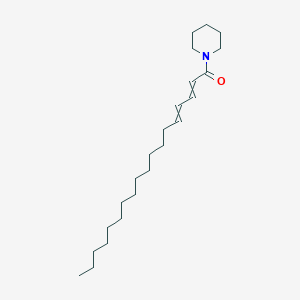
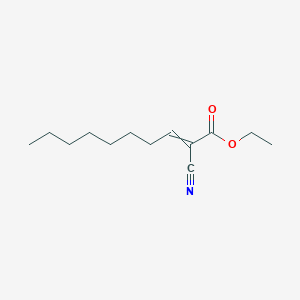
![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
